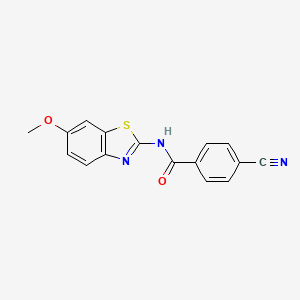

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. It belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities, including anticancer, antiviral, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

GNF-Pf-595 has demonstrated promising antimalarial properties. It belongs to the class of aryl tetrahydro-β-carbolines , which has been fertile ground for discovering antimalarial drugs. Notably, compounds like MMV008138 and cipargamin were discovered using similar scaffolds. The structural similarity between GNF-Pf-595 and these compounds prompted further investigation . In vitro studies have confirmed its efficacy against the malaria parasite. The preparation of pure enantiomers revealed that the ®-enantiomer (R-3b) exhibits pharmacological advantages. However, challenges related to unfavorable physicochemical properties may hinder its oral efficacy .

Biomedical Applications

Carbon-based compounds play a crucial role in biomedicine. GNF-Pf-595, with its unique structure, falls into this category. Researchers have explored its potential in various biomedical applications, including drug delivery, imaging, and tissue engineering. Its cyanoacetamide moiety could be leveraged for targeted drug delivery systems, enhancing therapeutic efficacy .

Antibacterial Properties

While not extensively studied, GNF-Pf-595’s cyanoacetamide group suggests potential antibacterial activity. Researchers have synthesized similar cyanoacetamide derivatives with promising results. Further investigations into its antibacterial effects could reveal valuable applications .

Heterocyclic Synthesis

Cyanoacetamide derivatives serve as versatile precursors for heterocyclic compounds. GNF-Pf-595’s cyanoacetamide functionality allows it to participate in various condensation and substitution reactions. Researchers have used different methods to synthesize N-aryl or N-heteryl cyanoacetamides, highlighting their utility in building diverse organic heterocycles. These heterocycles could find applications in drug discovery and medicinal chemistry .

Anti-Inflammatory and Analgesic Activities

Structurally related compounds have shown anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities. Further exploration of GNF-Pf-595’s analogs may reveal additional therapeutic potential .

Greener Synthesis Strategies

Researchers have explored greener synthetic routes for related compounds. For example, ZnO nanoparticles were used as a reusable catalyst in the synthesis of novel benzimidazole-substituted indoles. Such strategies contribute to sustainable and environmentally friendly approaches to compound synthesis .

Eigenschaften

IUPAC Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXVBZJYHHVYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)

amine hydrochloride](/img/structure/B2702137.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)

![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)

![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)